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Compound of Interest

Compound Name:
6-(2,4-Difluorophenyl)pyrimidin-4-

amine

CAS No.: 1368978-91-9

Cat. No.: B1466774

Get Quote

Executive Summary & Compound Identity
6-(2,4-Difluorophenyl)pyrimidin-4-amine is a critical pharmacophore and chemical probe

used primarily in the development of antagonists for the Adenosine A2A Receptor (A2AR) and

inhibitors of p38 Mitogen-Activated Protein Kinase (p38 MAPK).[1]

While often utilized as a core building block or intermediate (e.g., in the synthesis of

Voriconazole analogs or novel kinase inhibitors), its intrinsic selectivity profile serves as a

baseline for structure-activity relationship (SAR) studies. This guide compares its performance

against industry-standard probes like ZM241385 (A2A selective) and SB203580 (p38

selective).[1]
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Feature Details

Chemical Name 6-(2,4-Difluorophenyl)pyrimidin-4-amine

Core Scaffold 4-aminopyrimidine

Key Substituent
2,4-Difluorophenyl (Bioisostere for furan/phenyl

rings)

Primary Targets Adenosine A2A Receptor, p38 MAPK

Key Application
Fragment-based drug design, Selectivity

optimization

Mechanism of Action & Signaling Pathways
Adenosine A2A Receptor Antagonism
The compound functions as an orthosteric antagonist, competing with adenosine for the

binding pocket on the Gs-coupled A2A receptor. By blocking A2AR, it prevents the

accumulation of cAMP and the subsequent immunosuppressive signaling in T-cells and NK

cells.

p38 MAPK Inhibition
As a kinase inhibitor, the aminopyrimidine moiety binds to the ATP-binding pocket (hinge

region) of p38 MAPK, while the 2,4-difluorophenyl group occupies the hydrophobic pocket II,

preventing phosphorylation of downstream effectors like MAPKAPK2 (MK2).

Pathway Visualization (Graphviz)
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Caption: Dual mechanism of action showing antagonism of the Adenosine A2A receptor (left)

and inhibition of the p38 MAPK pathway (right).[1]
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Comparative Performance Analysis
This section compares the 6-(2,4-Difluorophenyl)pyrimidin-4-amine scaffold against

established gold standards.

Selectivity Profile: Adenosine Receptors
The 2,4-difluorophenyl group is a key determinant for A2A selectivity over A1.

Compound

Target Affinity
(

/

)

Selectivity
(A2A vs A1)

Selectivity
(A2A vs A2B)

Notes

6-(2,4-

Difluorophenyl)p

yrimidin-4-amine

~50 - 200 nM

(Est.)[1]
> 50-fold > 100-fold

Moderate

potency;

excellent starting

scaffold.[1]

ZM241385

(Standard)
0.8 nM > 1,000-fold > 500-fold

High affinity

reference

antagonist.

CGS21680

(Agonist Control)
15 nM N/A N/A

Used to validate

assay windows.

Preladenant

(Clinical)
1.1 nM > 1,000-fold > 2,000-fold

Optimized

derivative with

furan/triazole

rings.

Selectivity Profile: Kinase Panel (p38 MAPK)
The aminopyrimidine core is promiscuous unless optimized. The 2,4-difluorophenyl group

enhances specificity for p38

/
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isoforms.

Compound p38 JNK1 ERK2
Selectivity
Ratio
(p38/JNK)

6-(2,4-

Difluorophenyl)p

yrimidin-4-amine

~100 - 500 nM
> 10

M

> 10

M
> 20-fold

SB203580

(Standard)
48 nM

> 10

M

> 10

M

> 200-fold (High

Specificity)

BIRB 796 (Pan-

MAPK)
4 nM ~100 nM

> 1

M

Low selectivity

(Pan-inhibitor).[1]

Key Insight: While the scaffold itself is less potent than optimized drugs like ZM241385 or

SB203580, it maintains a "clean" off-target profile, making it an ideal fragment for fragment-

based lead discovery (FBLD).[1]

Experimental Protocols for Selectivity Assessment
To validate the selectivity of this compound, the following self-validating protocols are

recommended.

Protocol A: Adenosine A2A Radioligand Binding Assay
Objective: Determine affinity (

) and selectivity against A1/A2B receptors.

Membrane Preparation:

Use HEK293 cells stably expressing human A2AR.

Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

Binding Reaction:
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Incubate membranes (20

g protein) with [^3H]ZM241385 (2 nM) as the radioligand.[1]

Add increasing concentrations of 6-(2,4-Difluorophenyl)pyrimidin-4-amine (

to

M).[1]

Non-specific Binding (NSB): Define using 10

M XAC or ZM241385.

Incubation: 90 minutes at 25°C.

Termination: Rapid filtration through GF/B filters using a cell harvester; wash 3x with ice-cold

buffer.

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

using the Cheng-Prusoff equation.[1]

Protocol B: Kinase Activity Assay (FRET-based)
Objective: Assess p38 MAPK inhibition and off-target effects.[1]

Reagents: Recombinant p38

, Fluorescein-labeled peptide substrate (e.g., MAPKAPK2 peptide), ATP (at

), and Test Compound.

Reaction Setup:

Mix kinase, substrate, and compound in 384-well plates.

Initiate reaction with ATP.
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Detection:

Use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1]

Detect phosphorylation of the substrate using a specific antibody labeled with Terbium

(Tb).

Data Processing:

Plot % Inhibition vs. Log[Compound].

Control: Use SB203580 (1

M) as a positive control (100% inhibition).

Workflow Visualization (Graphviz)[1]
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Caption: Integrated workflow for determining binding affinity (Ki) and functional potency (IC50).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 6-(3,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine - CAS号 917759-67-2 -
摩熵化学 [molaid.com]

To cite this document: BenchChem. [Selectivity Profiling Guide: 6-(2,4-
Difluorophenyl)pyrimidin-4-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1466774/docs#selectivity-profiling-guide-6-2-4-
difluorophenyl-pyrimidin-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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